(E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
Description
The compound (E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile features a hydrazinylidene moiety linked to a 2-methyloxazole-4-carbonitrile core and a 2-chloro-6-fluorophenyl substituent. Its E-configuration ensures planar geometry, which may influence intermolecular interactions and pharmacological properties.
Properties
IUPAC Name |
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O/c1-7-17-11(5-15)12(19-7)18-16-6-8-9(13)3-2-4-10(8)14/h2-4,6,18H,1H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKXIHIEDKEIQC-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes. The specific reaction pathway includes:
- Formation of Hydrazone : The reaction of 2-chloro-6-fluorobenzaldehyde with a suitable hydrazine derivative leads to the formation of the hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization to form the oxazole ring, yielding the final product.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including those related to this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 µg/mL |
| 2 | Escherichia coli | 25 µg/mL |
| 3 | Candida albicans | 15 µg/mL |
These results suggest that the compound possesses comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Various studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HT-29)
The compound's activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 8 |
| HT-29 | 12 |
These findings highlight a selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure of the compound significantly influence its biological activity. For instance:
- Electron-donating groups (e.g., methoxy) enhance antiproliferative activity.
- Electron-withdrawing groups (e.g., chloro) can either increase or decrease activity depending on their position relative to other substituents.
The most active derivatives often contain a combination of electron-donating and electron-withdrawing groups that optimize their interaction with biological targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with increased levels of caspase activation observed.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared with similar hydrazinyl derivatives in Table 1.
Table 1: Structural Comparison of Hydrazinyl Derivatives
| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|---|
| (E)-5-(2-(2-Chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile (Target) | Oxazole | 2-Methyl, 4-carbonitrile; 2-chloro-6-fluorophenyl | Oxazole core with carbonitrile |
| 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole [1] | Thiazole | 4-Fluorophenyl; furan-linked 4-chloro-2-nitrophenyl | Thiazole core; furan bridge |
| 4-[(2E)-2-(2-Chloro-6-fluorobenzylidene)hydrazino]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol [3] | Triazole-thiol | 4-Ethoxyphenyl; triazole-thiol | Triazole-thiol core; ethoxy substituent |
| (E)-4-{2-[1-(p-Tolyl)ethylidene]hydrazinyl}benzenesulfonamide [7] | Benzenesulfonamide | p-Tolyl group; sulfonamide | Sulfonamide core; tolyl substituent |
| 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol [8] | Triazole-thiol | Cyclopentenylamino; 4-chlorophenyl | Cyclopentenyl substituent; triazole-thiol core |
Pharmacological Activity
Antifungal Activity :
- Thiazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), but are significantly less potent than fluconazole (MIC = 2 µg/mL) .
- The target compound’s oxazole core may alter bioavailability or target affinity compared to thiazoles, though empirical data is lacking.
Anticancer Activity :
- A thiazole analog (2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) shows selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC₅₀ > 500 µg/mL) .
- The carbonitrile group in the target compound could enhance interactions with cellular kinases or apoptosis regulators, but this remains speculative without experimental validation.
Antiviral Potential:
- Triazole-thiol derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) are proposed as SARS-CoV-2 inhibitors, suggesting hydrazinyl compounds may have broad antiviral applications .
Hydrogen Bonding and Crystallography
- Hydrogen bonding patterns (e.g., graph set analysis) influence crystal packing and solubility . The oxazole core’s nitrogen atoms may engage in weaker hydrogen bonds compared to thiazole (sulfur-containing) or triazole-thiol derivatives, affecting crystallinity and formulation stability.
Key Differentiators and Limitations
- Limitations: No direct biological data exists for the target compound. Comparisons rely on structural analogs, which vary in core heterocycles and substituents.
Q & A
Basic: What are the optimal synthetic routes for (E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile, and how can reaction conditions be modified to improve yield?
Answer: The synthesis typically involves a condensation reaction between 2-chloro-6-fluorobenzaldehyde and 5-hydrazinyl-2-methyloxazole-4-carbonitrile under acidic conditions (e.g., acetic acid/sodium acetate) at reflux . To optimize yields:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazine derivative ensures complete conversion.
- Reaction time: Monitor via TLC; extending reflux time (8-12 hours) can improve yield.
- Microwave-assisted synthesis: Reduces reaction time and minimizes side products .
Basic: How can spectroscopic techniques confirm the (E)-configuration and purity of this hydrazone derivative?
Answer:
- IR spectroscopy: Identify C=N stretches (1600-1650 cm⁻¹) and nitrile groups (2220 cm⁻¹) .
- 1H NMR: A singlet for the hydrazone =CH proton (δ 8.0-8.5 ppm, integrating 1H) confirms the (E)-isomer. Splitting patterns in 13C NMR distinguish E/Z configurations.
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) against theoretical values to confirm purity .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding oxazole-hydrazine conformation?
Answer:
- Single-crystal X-ray diffraction: Use SHELXL for refinement, collecting data at 100 K to enhance resolution .
- WinGX suite: For structure solution and ORTEP-3 visualization of thermal ellipsoids to assess positional disorder .
- Hydrogen bonding analysis: Apply graph-set notation (e.g., R₂²(8) motifs) to identify stabilizing interactions .
Advanced: How should researchers address discrepancies between thermal analysis (TGA/DSC) and crystallographic data?
Answer:
- Cross-validation: Compare TGA mass loss with solvent content from crystallography.
- Polymorph screening: Use powder XRD to detect alternative crystalline forms.
- Elemental analysis (CHNS): Ensure alignment with crystallographic stoichiometry to rule out impurities .
Basic: What are the critical steps in elemental analysis (CHNS) for verifying stoichiometry?
Answer:
- Use a Vario MICRO analyzer, calibrated with acetanilide.
- Ensure sample dryness (vacuum desiccation) to avoid moisture interference.
- Acceptable deviation: ±0.3% for C, H, N, and S compared to theoretical values .
Advanced: How do hydrogen-bonding networks influence supramolecular assembly in the solid state?
Answer:
- Graph-set analysis: Identify motifs like N–H⋯O/N interactions using Etter’s rules .
- Hirshfeld surfaces: Quantify contact contributions (e.g., H⋯F interactions) via CrystalExplorer.
- SHELXL tables: Detail donor-acceptor distances (e.g., 2.8–3.0 Å) for packing stability .
Basic: What experimental precautions prevent Z/E isomerization during synthesis?
Answer:
- Inert atmosphere: Use N₂/Ar to minimize oxidation.
- Solvent choice: Aprotic solvents (e.g., DCM) reduce proton exchange.
- Acidic conditions (pH 4-5): Favor (E)-isomer via kinetic control. Rapid crystallization from hexane/EtOAc traps the desired form .
Advanced: How can time-resolved spectroscopic methods elucidate hydrazone formation kinetics?
Answer:
- Stopped-flow NMR/IR: Monitor intermediates at 5-minute intervals.
- Kinetic modeling: Fit data to a second-order rate equation.
- Variable-temperature studies: Derive activation energy (Ea) via Arrhenius plots .
Basic: How can overlapping 1H NMR signals in the aromatic region be resolved?
Answer:
- High-field NMR (≥400 MHz): Enhances signal separation.
- 2D techniques (COSY/HSQC): Assign protons via coupling correlations.
- NOESY: Identify spatial proximities for ambiguous peaks .
Advanced: What strategies address twinning or disorder in X-ray crystallography?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
